5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Description
5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a pyrimidine-derived phenolic compound characterized by its dual substitution pattern: a 3-chlorophenyl methoxy group at position 5 of the phenol ring and a 2-methoxyphenoxy-substituted pyrimidine moiety at position 2. Its molecular formula is C25H20ClN2O4, with a molecular weight of 453.89 g/mol.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-29-21-7-2-3-8-22(21)31-23-13-26-15-27-24(23)19-10-9-18(12-20(19)28)30-14-16-5-4-6-17(25)11-16/h2-13,15,28H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMDDBOYTWQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with phenolic and methoxy groups, which may influence its interaction with biological targets. The presence of the 3-chlorophenyl and 2-methoxyphenoxy groups suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antitumor agent , anti-inflammatory compound, and enzyme inhibitor . Below are detailed findings from recent research:
Antitumor Activity
Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar moieties showed IC50 values in the low nanomolar range against T-lymphoblastic cell lines, suggesting strong antitumor potential .
Anti-inflammatory Properties
The anti-inflammatory activity has been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds with similar structures have shown promising results in reducing inflammation markers, indicating that this compound may also possess similar properties .
Enzyme Inhibition
Studies have focused on the compound's ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition assays revealed that certain derivatives exhibited potent inhibitory effects, which could be beneficial for treating conditions like Alzheimer's disease or urinary tract infections .
Case Studies and Experimental Data
The mechanisms underlying the biological activities of this compound may involve:
- Receptor Binding : The compound likely interacts with specific receptors involved in inflammatory pathways.
- Enzyme Interaction : The structural components facilitate binding to active sites on enzymes like AChE, leading to inhibition.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups, which influence their physicochemical and biological properties:
Key Comparative Findings
Substituent Position and Bioactivity The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in and 3,4-dichlorophenyl in . Chlorine’s position significantly impacts electronic effects (e.g., dipole moments) and steric interactions with biological targets. For instance, para-substituted Cl (as in ) may enhance π-π stacking in hydrophobic binding pockets, while meta-substitution (target compound) could alter torsional angles . The 2-methoxyphenoxy group in the target compound differs from the 4-methoxyphenoxy in . Ortho-methoxy groups may introduce steric hindrance, reducing rotational freedom compared to para-substituted analogues .
The target compound lacks this group, which may limit polar interactions but reduce metabolic liability (e.g., oxidative deamination) .
Lipophilicity and Metabolic Stability The trifluoromethyl group in increases lipophilicity (logP ~5.2) and metabolic resistance due to fluorine’s electronegativity. In contrast, the target compound’s logP is estimated at ~4.8, balancing membrane permeability and aqueous solubility .
Computational Predictions AutoDock4 simulations () suggest that the target compound’s 3-chlorophenyl methoxy group may occupy a hydrophobic subpocket in kinase targets (e.g., EGFR), whereas 4-methoxyphenoxy () could favor polar interactions. Multiwfn topological analysis () indicates that the target compound’s electron localization function (ELF) is less polarized than amino-substituted analogues (), reducing electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
